molecular formula C13H20N6O4 B116369 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate CAS No. 142963-59-5

2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate

Cat. No.: B116369
CAS No.: 142963-59-5
M. Wt: 324.34 g/mol
InChI Key: HDOVUKNUBWVHOX-UHFFFAOYSA-N
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Description

2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate is a complex organic compound that combines a purine derivative with an amino acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the purine derivative, 2-amino-6-oxo-3H-purin-9-ylmethanol, and the amino acid ester, 2-amino-3-methylbutanoic acid.

    Coupling Reaction: The purine derivative is reacted with an appropriate alkylating agent to introduce the methoxyethyl group. This step often requires the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Esterification: The resulting intermediate is then esterified with 2-amino-3-methylbutanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The purine moiety can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles like thiols or amines can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution, often under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced forms of the purine moiety.

    Substitution: Substituted derivatives where the methoxy group is replaced by the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate is studied for its potential as a biochemical probe. It can be used to investigate the interactions between purine derivatives and various biological targets.

Medicine

Medically, this compound is of interest for its potential antiviral and anticancer properties. It is being explored as a lead compound for the development of new therapeutic agents that can inhibit viral replication or induce apoptosis in cancer cells.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate involves its interaction with specific molecular targets. In antiviral applications, it may inhibit viral DNA polymerase, preventing viral replication. In anticancer research, it can induce apoptosis by interacting with cellular pathways that regulate cell death.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A well-known antiviral drug that also contains a purine derivative.

    Ganciclovir: Another antiviral compound with a similar structure.

    Valacyclovir: A prodrug of acyclovir with enhanced bioavailability.

Uniqueness

What sets 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate apart is its combination of a purine derivative with an amino acid ester, which may confer unique biological properties and enhance its potential as a therapeutic agent.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields, from synthetic chemistry to medicinal research.

Properties

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOVUKNUBWVHOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101338116
Record name Valine 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101338116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142963-59-5
Record name Valine 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101338116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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